hexadecanedioic acid mono-L-carnitine ester

Description

Properties

CAS No. |

42150-38-9 |

|---|---|

Molecular Formula |

C23H43NO6 |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/t20-/m1/s1 |

InChI Key |

UNHCPLSWMNPZTD-HXUWFJFHSA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |

physical_description |

Solid |

Synonyms |

(R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride; (R)-3-((15-Carboxypentadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Hexadecanedioic Acid Mono-L-carnitine Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the function, quantitative data, and experimental protocols for hexadecanedioic acid mono-L-carnitine ester is exceptionally limited. The information presented herein is based on its chemical structure and the well-established roles of L-carnitine and dicarboxylic acids in cellular metabolism. The primary research on this specific molecule appears to have been conducted in the 1970s by Pettersen and Aas, and the full texts of these studies are not widely available in digital archives. Therefore, this guide provides a foundational understanding based on current knowledge of related biochemical pathways.

Core Concepts: Structure and Physicochemical Properties

This compound is an O-acyl-L-carnitine. Structurally, it is composed of L-carnitine esterified to one of the two carboxyl groups of hexadecanedioic acid, a 16-carbon dicarboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H43NO6 | [1][2] |

| Molecular Weight | 429.6 g/mol | [1][2] |

| IUPAC Name | (3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate | [2] |

| Alternate Name | [(2R)-3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-trimethylazanium;chloride | [3] |

| CAS Number | 42150-38-9 | [1][2][3] |

| SMILES Notation | C--INVALID-LINK--(C)C--INVALID-LINK--OC(=O)CCCCCCCCCCCCCCC(=O)O | [3] |

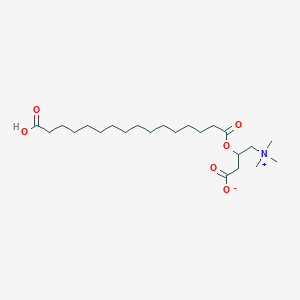

Visualization of the Chemical Structure:

Caption: Chemical structure of this compound.

Hypothesized Function and Metabolic Role

Based on the functions of its constituent parts, this compound is presumed to be an intermediate in the metabolism of dicarboxylic acids.

2.1. The Carnitine Shuttle and Fatty Acid Oxidation

L-carnitine's primary role is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.

2.2. Dicarboxylic Acid Metabolism

Hexadecanedioic acid is a long-chain dicarboxylic acid. These are typically formed through ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that becomes more significant when mitochondrial β-oxidation is impaired. The resulting dicarboxylic acids can then undergo further β-oxidation in both mitochondria and peroxisomes.

2.3. Hypothesized Role of the Monoester

This compound is likely formed when one of the carboxylic acid groups of hexadecanedioic acid is activated to its CoA ester and then transesterified to L-carnitine. This would facilitate its transport into the mitochondrial matrix via the carnitine-acylcarnitine translocase for subsequent β-oxidation.

Logical Flow of Dicarboxylic Acid Metabolism:

Caption: Hypothesized metabolic pathway involving the title compound.

Quantitative Data

No specific quantitative data, such as enzyme kinetics, cellular concentrations, or pharmacokinetic parameters, for this compound are available in recent, readily accessible scientific literature. Research in this area would require targeted metabolomic studies.

Table 2: Summary of Quantitative Data (Hypothetical)

| Parameter | Value | Conditions |

| Km for CPT2 | Data not available | - |

| Cellular Concentration | Data not available | - |

| Plasma Concentration | Data not available | - |

| Pharmacokinetic Data | Data not available | - |

Experimental Protocols

4.1. General Workflow for Acylcarnitine Analysis

The standard method for the quantitative analysis of acylcarnitines in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Acylcarnitine Profiling:

Caption: General workflow for acylcarnitine analysis in biological samples.

4.2. Protocol: Quantification of Acylcarnitines by LC-MS/MS

Objective: To quantify the levels of this compound in a biological matrix.

Materials:

-

Biological sample (e.g., plasma)

-

Acetonitrile with 0.1% formic acid

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

-

Sample Preparation: a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Add 400 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 50 µL of the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analytes using a HILIC column with a gradient of acetonitrile and water (both with 0.1% formic acid). c. Detect the precursor and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM) in positive ESI mode.

-

Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the concentration of the analyte using a calibration curve generated with known standards.

Signaling and Metabolic Pathways

This compound is not known to be directly involved in cell signaling. Its role is primarily metabolic, as an intermediate in fatty acid oxidation. This pathway is intricately linked to central energy metabolism.

Relationship to Central Metabolism:

Caption: Integration of dicarboxylic acid metabolism with central energy pathways.

Conclusion

This compound is a structurally defined intermediate in the metabolism of dicarboxylic acids. While its precise physiological significance and the regulatory mechanisms governing its formation and breakdown are not well-documented in recent literature, its role can be inferred from the established principles of fatty acid oxidation and the function of the carnitine shuttle. Further research, employing modern metabolomic techniques, is necessary to fully elucidate its importance in health and disease. The information and protocols provided in this guide offer a starting point for researchers interested in investigating this and other long-chain dicarboxylic acylcarnitines.

References

- 1. The Subcellular Distribution of Small Molecules: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect on gastric and duodenal mucosal prostaglandins of repeated intake of therapeutic doses of naproxen and etodolac in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Livestock Metabolome Database: Showing metabocard for Hexadecanedioic acid (LMDB00209) [lmdb.ca]

The Biological Significance of Hexadecanedioic Acid Mono-L-Carnitine Ester: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of hexadecanedioic acid mono-L-carnitine ester, a dicarboxylic acylcarnitine that serves as a potential biomarker for certain metabolic disorders. Geared towards researchers, scientists, and professionals in drug development, this document elucidates the molecule's role in fatty acid metabolism, its association with disease states, and the methodologies for its detection and quantification.

Introduction

This compound, also known as (15-carboxypentadecanoyl)carnitine or C16-DC, is an O-acyl-L-carnitine where the acyl group is the 16-carbon dicarboxylic acid, hexadecanedioic acid.[1] As a member of the acylcarnitine family, it is intrinsically linked to the transport and metabolism of fatty acids for energy production.[2][3] While literature specifically focused on this compound is limited, its biological role can be understood within the broader context of dicarboxylic acylcarnitines and their involvement in alternative fatty acid oxidation pathways.[1]

The Metabolic Origin: Omega-Oxidation

Under normal physiological conditions, the primary pathway for fatty acid catabolism is beta-oxidation, which occurs within the mitochondria. However, when beta-oxidation is impaired, an alternative pathway known as omega-oxidation becomes more prominent.[4] This pathway, primarily occurring in the smooth endoplasmic reticulum of the liver and kidneys, oxidizes the omega (ω) carbon of fatty acids – the carbon atom most distant from the carboxyl group.[4]

The omega-oxidation of a monocarboxylic fatty acid, such as palmitic acid (C16), results in the formation of a dicarboxylic acid, in this case, hexadecanedioic acid.[5] This dicarboxylic acid can then be esterified to L-carnitine, forming this compound. This process is crucial for the subsequent transport of the dicarboxylic acid into the mitochondria for further metabolism via beta-oxidation from either end of the molecule.

Signaling Pathway: From Fatty Acid to Dicarboxylic Acylcarnitine

Caption: Omega-Oxidation Pathway and Carnitine Conjugation.

Clinical Significance and Biomarker Potential

The accumulation of dicarboxylic acylcarnitines, including this compound, in biological fluids is indicative of an upregulation of omega-oxidation. This is often a compensatory mechanism in response to impaired mitochondrial beta-oxidation.[6] Consequently, elevated levels of C16-DC and other dicarboxylic acylcarnitines are considered biomarkers for several inborn errors of metabolism.

Notably, peroxisome biogenesis disorders (PBDs) are strongly associated with significant elevations of a range of dicarboxylic acylcarnitines, from medium-chain (C8-DC) to very-long-chain (C22-DC) species.[7] In these disorders, the defective peroxisomal metabolism of long-chain dicarboxylic fatty acids leads to their accumulation and subsequent detection as carnitine esters.[7] Studies have shown that C16-DC is among the dicarboxylic acylcarnitines found at elevated levels in patients with PBD.[7]

Quantitative Data

Quantitative data for this compound are not abundant in the literature. However, studies on peroxisomal disorders provide some context for its levels in pathological states. The following table summarizes the nature of its detection in such conditions.

| Analyte | Condition | Matrix | Observation | Reference |

| This compound (C16-DC) | Peroxisome Biogenesis Disorders (PBD) | Plasma | Significantly elevated compared to controls. | [7] |

| Dicarboxylic Acylcarnitines (general) | Low Birth Weight Individuals | Plasma | Higher levels may indicate increased fatty acid omega-oxidation. | [6] |

Note: Specific concentration ranges are often not provided; instead, findings are reported as significant increases or as part of a broader acylcarnitine profile.

Experimental Protocols

The analysis of this compound is typically performed as part of a broader acylcarnitine profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the separation and quantification of various acylcarnitine species.[8][9][10]

General Protocol for Acylcarnitine Profiling by LC-MS/MS

1. Sample Preparation:

-

Matrix: Plasma, serum, or dried blood spots are commonly used.[11]

-

Extraction: Metabolites are extracted from the biological matrix. For plasma or serum, this often involves protein precipitation with an organic solvent (e.g., methanol or acetonitrile) containing isotopically labeled internal standards.[12] For dried blood spots, a punch is taken and extracted with a similar solvent mixture.

-

Derivatization (Optional): To improve chromatographic separation and detection sensitivity, samples may be derivatized. A common method involves esterification with agents like 3-nitrophenylhydrazine (3NPH).[10][12]

2. Chromatographic Separation:

-

Technique: Ultra-high performance liquid chromatography (UHPLC) is typically employed for its high resolution and speed.[8]

-

Column: A reversed-phase column (e.g., C8 or C18) is used to separate the acylcarnitines based on the length and properties of their acyl chains.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a weak acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[9]

3. Mass Spectrometric Detection:

-

Technique: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.[9]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is standard for acylcarnitine analysis.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is a common mode for targeted quantification, where specific precursor-to-product ion transitions for each acylcarnitine are monitored.[8]

Experimental Workflow Diagramdot

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000712) [hmdb.ca]

- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. Omega oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of Long-Chain Dicarboxylic Acylcarnitines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of long-chain dicarboxylic acylcarnitines, from their discovery to their role as critical biomarkers in metabolic disorders. This document provides a comprehensive overview of their metabolic pathways, detailed experimental protocols for their analysis, and quantitative data to support further research and drug development in this area.

Introduction: Unveiling a New Class of Metabolic Intermediates

The discovery of long-chain dicarboxylic acylcarnitines is intrinsically linked to the study of inborn errors of fatty acid metabolism. While the existence of dicarboxylic acids in urine (dicarboxylic aciduria) was recognized as a hallmark of impaired fatty acid oxidation, the identification of their carnitine esters was a significant advancement. The development and application of tandem mass spectrometry (MS/MS) for newborn screening and metabolic profiling were pivotal in identifying these novel metabolites. The synthesis of stable isotope-labeled dicarboxylic acylcarnitine standards in the early 2000s further enabled their accurate quantification and solidified their role as diagnostic markers.[1] These molecules are not typically found in significant amounts in healthy individuals but accumulate when the primary fatty acid β-oxidation pathway is compromised, leading to an increased flux through the alternative ω-oxidation pathway.

Metabolic Pathways of Long-Chain Dicarboxylic Acylcarnitines

Long-chain dicarboxylic acylcarnitines are products of an alternative fatty acid metabolism pathway that becomes prominent when mitochondrial β-oxidation is impaired. The formation of these metabolites involves two key processes: ω-oxidation and peroxisomal β-oxidation, followed by carnitine conjugation.

ω-Oxidation: This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid to a hydroxyl group, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.

Peroxisomal β-Oxidation: The resulting long-chain dicarboxylic acids are preferentially metabolized in peroxisomes through β-oxidation. This process shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA and a shorter-chain dicarboxylic acid.

Carnitine Conjugation: In conditions of impaired peroxisomal function, such as in Peroxisome Biogenesis Disorders (PBDs), the metabolism of long-chain dicarboxylic acids is blocked.[2][3] This leads to their accumulation and subsequent conjugation with carnitine to form long-chain dicarboxylic acylcarnitines. This conjugation is thought to be a detoxification mechanism, facilitating the transport of these potentially toxic metabolites.

Metabolic pathway of long-chain dicarboxylic acylcarnitine formation.

Quantitative Data on Long-Chain Dicarboxylic Acylcarnitines

The quantification of long-chain dicarboxylic acylcarnitines is crucial for the diagnosis and monitoring of several inherited metabolic disorders. Below are tables summarizing the concentrations of these biomarkers in plasma and urine in healthy individuals and in patients with specific metabolic diseases.

Table 1: Plasma Concentrations of Long-Chain Dicarboxylic Acylcarnitines (μM)

| Analyte | Healthy Controls | Peroxisome Biogenesis Disorders (PBDs) | Carnitine Palmitoyltransferase II (CPT II) Deficiency |

| C16-DC (Hexadecanedioylcarnitine) | Not typically detected or <0.1 | Significantly elevated (e.g., >0.2 μM)[2] | May be mildly elevated |

| C18-DC (Octadecanedioylcarnitine) | Not typically detected or <0.1 | Significantly elevated[4] | May be mildly elevated |

| C20-DC (Eicosanedioylcarnitine) | < 0.0060[2] | Elevated in 100% of PBD patients studied[2] | Not typically reported as a primary marker |

| C22-DC (Docosanedioylcarnitine) | < 0.0025[2] | Elevated in 68% of PBD patients studied[2] | Not typically reported as a primary marker |

Table 2: Urinary Excretion of Long-Chain Dicarboxylic Acylcarnitines

| Analyte | Healthy Controls | Peroxisome Biogenesis Disorders (PBDs) |

| C14:0-DC-carnitine | Low to undetectable | Significantly elevated[4] |

| C16:0-DC-carnitine | Low to undetectable | Significantly elevated[4] |

| C18:0-DC-carnitine | Low to undetectable | Significantly elevated[4] |

Experimental Protocols

The analysis of long-chain dicarboxylic acylcarnitines is primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the quantification of these metabolites in plasma.

Sample Preparation and Extraction

-

Internal Standard Spiking: To a 100 µL plasma sample, add a mixture of stable isotope-labeled internal standards for the dicarboxylic acylcarnitines of interest.

-

Protein Precipitation and Extraction: Add 400 µL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract the acylcarnitines.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Derivatization (Butylation): To enhance the ionization efficiency of dicarboxylic acylcarnitines, perform butylation. Add 50 µL of 3N butanolic-HCl to the dried extract. Incubate at 65°C for 20 minutes.

-

Drying: Evaporate the sample to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acylcarnitines based on their hydrophobicity.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of a specific precursor ion (the butylated dicarboxylic acylcarnitine) to a specific product ion (typically m/z 85, corresponding to the carnitine moiety).

-

Experimental workflow for LC-MS/MS analysis.

Signaling Pathways and Cellular Effects

While the primary role of long-chain dicarboxylic acylcarnitines is as biomarkers of metabolic dysfunction, emerging evidence suggests they may also possess bioactive properties and influence cellular signaling pathways. Their accumulation has been linked to cellular stress, inflammation, and alterations in calcium homeostasis.

Proposed Signaling Effects:

-

Inflammation: Long-chain acylcarnitines have been shown to induce the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in various cell types.[5]

-

Cellular Stress: Elevated levels of these metabolites can activate cellular stress pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5]

-

Calcium Homeostasis: Long-chain acylcarnitines can disrupt intracellular calcium homeostasis, leading to an increase in cytosolic calcium levels.[6] This can have downstream effects on various cellular processes.

Proposed signaling effects of these molecules.

Conclusion and Future Directions

Long-chain dicarboxylic acylcarnitines have evolved from being mere curiosities in metabolic profiles to indispensable biomarkers for a range of inherited metabolic diseases. Their discovery and the development of sensitive analytical methods for their detection have significantly improved the diagnosis and understanding of these complex disorders. Future research should focus on further elucidating their potential signaling roles and their contribution to the pathophysiology of diseases beyond inborn errors of metabolism. A deeper understanding of their biological activities may open new avenues for therapeutic interventions aimed at mitigating the toxic effects of their accumulation.

References

- 1. Synthesis of dicarboxylic acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Hexadecanedioic Acid Mono-L-Carnitine Ester: A Technical Guide to its Role as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid mono-L-carnitine ester (C16-DC) is a dicarboxylic acylcarnitine that has emerged as a significant biomarker for certain inborn errors of metabolism, particularly peroxisomal biogenesis disorders (PBDs). Its presence and concentration in biological fluids can provide crucial insights into the functioning of fatty acid oxidation pathways. This technical guide provides an in-depth overview of C16-DC as a biomarker, including its metabolic origin, associated pathologies, quantitative data, and detailed experimental protocols for its analysis.

Metabolic Origin and Significance

This compound is an intermediate in the metabolism of long-chain fatty acids. Its formation is intrinsically linked to two key cellular processes: ω-oxidation in the endoplasmic reticulum and β-oxidation within peroxisomes.

Under normal physiological conditions, long-chain fatty acids are primarily metabolized through β-oxidation in the mitochondria. However, when this pathway is overloaded or impaired, an alternative pathway, ω-oxidation, becomes more active.[1] This process hydroxylates the terminal methyl group (ω-carbon) of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[1]

These resulting long-chain dicarboxylic acids are then transported into peroxisomes for shortening via β-oxidation.[2] In the case of defects in peroxisomal β-oxidation, such as those seen in PBDs, these dicarboxylic acids accumulate. They are then conjugated with L-carnitine to form dicarboxylic acylcarnitines, including this compound, which can then be detected in plasma and other biological fluids.[3] Therefore, elevated levels of C16-DC are indicative of a dysfunctional peroxisomal fatty acid oxidation pathway.

Data Presentation: Quantitative Levels of this compound

The concentration of this compound is a key diagnostic indicator. The following table summarizes available quantitative data for this biomarker in human plasma.

| Analyte | Condition | Concentration (µM) | Reference |

| This compound (C16-DC) | Peroxisome Biogenesis Disorder (PBD) Patient | 0.252 (Elevated) | [3] |

| This compound (C16-DC) | Healthy Low Birth Weight Men (Control Diet) | Mean value not specified, but included in a panel of 45 acylcarnitines where other dicarboxylic acylcarnitines (C6-DC) were found to be higher in the study group. | [4] |

| Dicarboxylic Acylcarnitines (General) | Healthy Adults (Reference Range) | Not specifically provided for C16-DC, but general acylcarnitine profiles are established.[5][6] | [5][6] |

Signaling and Metabolic Pathways

This compound is primarily considered a metabolic intermediate that accumulates due to enzymatic or transporter defects, rather than a signaling molecule with a dedicated pathway. Its presence is a signal of upstream metabolic dysfunction. The following diagrams illustrate the key metabolic pathways involved in its formation.

Caption: Metabolic pathway for the formation of this compound.

Caption: Overview of the Carnitine Shuttle system for fatty acid transport.

Experimental Protocols

The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed methodology based on established protocols.

Sample Preparation (from Plasma)

-

Protein Precipitation:

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., deuterated C16-DC).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen gas at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute analytes of increasing hydrophobicity. A re-equilibration step at the initial conditions is necessary between injections.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The [M+H]+ ion of this compound (m/z 430.3).

-

Product Ion: A characteristic fragment ion, typically m/z 85, which corresponds to the carnitine backbone.

-

Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV.

-

Other Parameters: Source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage should be optimized according to the manufacturer's guidelines for the specific mass spectrometer being used.

-

Quality Control

-

Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.

-

Calibration Curve: A calibration curve should be prepared using a series of known concentrations of this compound in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay.

Experimental Workflow Diagram

Caption: General experimental workflow for the quantification of this compound.

Conclusion

This compound is a valuable biomarker for the investigation of peroxisomal fatty acid oxidation disorders. Its detection and quantification, primarily through LC-MS/MS, can aid in the diagnosis and monitoring of these conditions. A thorough understanding of its metabolic origin and the application of robust analytical methods are essential for its effective use in research and clinical settings. This guide provides a foundational resource for professionals in the field, summarizing the current knowledge and providing practical guidance for the analysis of this important metabolite.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determinants of blood acylcarnitine concentrations in healthy individuals of the European Prospective Investigation into Cancer and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of hexadecanedioic acid mono-L-carnitine ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties, along with plausible experimental protocols for the synthesis, purification, and analysis of hexadecanedioic acid mono-L-carnitine ester. This long-chain acylcarnitine is of interest for its role in fatty acid metabolism and transport.

Core Physical and Chemical Properties

This compound is classified as an O-acyl-L-carnitine.[1] It is an ester formed between the hydroxyl group of L-carnitine and one of the carboxyl groups of hexadecanedioic acid, a 16-carbon dicarboxylic acid. While extensive experimental data for this specific molecule is limited, its properties can be inferred from its structure and data available for similar long-chain acylcarnitines. The compound is expected to be a solid at room temperature.[1]

Identification and Structural Data

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate | PubChem[2] |

| Molecular Formula | C₂₃H₄₃NO₆ | PubChem[2] |

| CAS Number | 42150-38-9 | HMDB[1] |

| Canonical SMILES | C--INVALID-LINK--(C)C--INVALID-LINK--OC(=O)CCCCCCCCCCCCCCC(=O)O | PubChem[2] |

| InChI Key | UNHCPLSWMNPZTD-HXUWFJFHSA-N | PubChem[2] |

Physicochemical Data

| Property | Value | Type | Source |

| Molecular Weight | 429.59 g/mol | Computed | HMDB[1] |

| Monoisotopic Mass | 429.30903809 Da | Computed | PubChem[2] |

| Molecular Weight (Chloride Salt) | 466.05 g/mol | Experimental | Santa Cruz Biotechnology[3] |

| Water Solubility | 0.00011 g/L | Predicted | ALOGPS[1] |

| logP | 0.71 | Predicted | ChemAxon[1] |

| pKa (Strongest Acidic) | 4.09 | Predicted | ChemAxon[1] |

| pKa (Strongest Basic) | -4.3 | Predicted | ChemAxon[1] |

| Melting Point | Not Available | - | HMDB[1] |

| Boiling Point | Not Available | - | HMDB[1] |

Biological Role: The Carnitine Shuttle

L-carnitine and its acyl esters are fundamental to cellular energy metabolism. They are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation.[4] This transport mechanism is known as the carnitine shuttle. This compound, as a long-chain acylcarnitine, is an intermediate in this process. The shuttle involves three key proteins: Carnitine Palmitoyltransferase I (CPT I), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT II).[5]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000712) [hmdb.ca]

- 2. This compound | C23H43NO6 | CID 44256593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Hexadecanedioic Acid Mono-L-Carnitine Ester by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid mono-L-carnitine ester is a long-chain dicarboxylic acylcarnitine. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[1][2] The quantification of specific acylcarnitines, such as this compound, is a valuable tool for diagnosing certain inherited metabolic disorders and for research in areas like metabolic syndrome and drug-induced mitochondrial dysfunction.[2][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Significance

This compound is involved in fatty acid metabolism.[4] Dicarboxylic acids are produced through omega-oxidation of fatty acids, a process that becomes more active when mitochondrial beta-oxidation is impaired. These dicarboxylic acids can then be esterified to carnitine. Elevated levels of long-chain dicarboxylic acylcarnitines can be indicative of defects in peroxisomal fatty acid oxidation.[5]

Experimental Protocol

This protocol is intended for the analysis of this compound in human plasma.

Materials and Reagents

-

This compound analytical standard

-

This compound-d3 (or other suitable isotopic-labeled internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water, ultrapure

-

Human plasma (charcoal-stripped for calibration standards)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.

-

Add 10 µL of internal standard working solution (e.g., 1 µM this compound-d3 in methanol).

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 20% B

-

10.1-12 min: Re-equilibration

-

Mass Spectrometry

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: this compound: m/z 430.3 → 85.1

-

Internal Standard: this compound-d3: m/z 433.3 → 85.1

-

-

Source Parameters (representative):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

The following tables present representative quantitative data for the LC-MS/MS analysis of this compound. This data is for illustrative purposes and may vary based on instrumentation and experimental conditions.

Table 1: Calibration Curve for this compound

| Concentration (nM) | Peak Area Ratio (Analyte/IS) |

| 2.5 | 0.012 |

| 5 | 0.025 |

| 10 | 0.051 |

| 50 | 0.248 |

| 100 | 0.505 |

| 250 | 1.258 |

| 500 | 2.515 |

| 1000 | 5.021 |

-

Linearity (r²): >0.995

-

Range: 2.5 - 1000 nM

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.8 nM |

| Limit of Quantification (LOQ) | 2.5 nM |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect | Minimal with isotopic internal standard |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the specificity of tandem mass spectrometry make this method suitable for both clinical research and drug development applications. The ability to accurately measure this long-chain dicarboxylic acylcarnitine can provide valuable insights into mitochondrial and peroxisomal fatty acid metabolism.

References

- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000712) [hmdb.ca]

- 5. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Purification of Long-Chain Acylcarnitine Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of long-chain acylcarnitine esters. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The methodologies outlined below are established procedures that yield high-purity long-chain acylcarnitine esters suitable for use as standards in metabolic research, diagnostics, and drug development.

Introduction

Long-chain acylcarnitine esters are formed by the conjugation of carnitine with long-chain fatty acids.[1] This process is catalyzed by the enzyme carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, allowing the transport of fatty acids across the mitochondrial membrane via the carnitine shuttle system.[1] Once inside the mitochondrial matrix, the acyl group is transferred to coenzyme A for subsequent β-oxidation and ATP production.[1] Dysregulation of acylcarnitine metabolism is associated with various metabolic disorders, including fatty acid oxidation disorders (FAODs), type 2 diabetes, and cardiovascular diseases, making the availability of pure acylcarnitine standards essential for research and clinical diagnostics.[3][4]

Synthesis of Long-Chain Acylcarnitine Esters

A common and effective method for the synthesis of long-chain acylcarnitine esters involves the acylation of L-carnitine with an activated fatty acid, such as a fatty acyl chloride.[3] An alternative approach utilizes N-acyl imidazoles as the acylating agent.[5] The following protocol details the synthesis using fatty acyl chlorides, which are either commercially available or can be generated in situ from the corresponding fatty acid using thionyl chloride.[3]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is adapted from methodologies described by Ziegler et al. and others.[3]

Materials:

-

Long-chain fatty acid (e.g., palmitic acid, oleic acid)

-

Thionyl chloride (SOCl₂)

-

L-carnitine hydrochloride

-

Trichloroacetic acid

-

Anhydrous diethyl ether

-

Anhydrous reaction vessel with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Activation of the Fatty Acid (Acyl Chloride Formation):

-

In a fume hood, add the long-chain fatty acid to an anhydrous reaction vessel.

-

Slowly add thionyl chloride in a slight molar excess to the fatty acid. A common ratio is 15 mg of fatty acid per microliter of thionyl chloride.[3]

-

Heat the mixture at 70°C for 4 hours with continuous stirring under a drying tube to generate the fatty acyl chloride.[3] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

-

Esterification Reaction:

-

In a separate vessel, dissolve L-carnitine hydrochloride in trichloroacetic acid.

-

Cool the fatty acyl chloride mixture to 45°C and slowly add the L-carnitine solution.

-

Maintain the reaction mixture at 45°C for 18 hours with continuous stirring.[3]

-

-

Product Precipitation and Washing:

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude acylcarnitine ester by adding cold, anhydrous diethyl ether.

-

Wash the precipitate three times with cold diethyl ether to remove unreacted acyl chloride and other impurities.[3]

-

Dry the crude product under vacuum.

-

A visual representation of the synthesis workflow is provided below.

Purification of Long-Chain Acylcarnitine Esters

The crude product from the synthesis contains unreacted starting materials and side products that need to be removed. A combination of precipitation, washing, and chromatographic techniques is typically employed for purification. For radiolabeled acylcarnitines, liquid-liquid partitioning has also been shown to be effective.[6]

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude long-chain acylcarnitine ester

-

Silica gel for column chromatography

-

Weakly basic anion exchanger resin

-

Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Ion Exchange Treatment (Optional but Recommended):

-

To obtain the inner salt form and remove any remaining acid, dissolve the crude product in an appropriate solvent and pass it through a column containing a weakly basic anion exchanger.

-

Collect the eluate containing the acylcarnitine.

-

-

Column Chromatography:

-

Prepare a silica gel column with a suitable solvent system. The polarity of the solvent system will depend on the specific acylcarnitine being purified.

-

Dissolve the crude acylcarnitine in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the separation of the desired product from impurities using TLC.

-

Pool the fractions containing the pure acylcarnitine ester.

-

-

Solvent Removal and Drying:

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

Dry the purified product under high vacuum to obtain the final, pure long-chain acylcarnitine ester.

-

The general workflow for purification is depicted in the following diagram.

Data Presentation: Synthesis and Purification Outcomes

The following table summarizes typical outcomes for the synthesis and purification of long-chain acylcarnitine esters. Yields and purity can vary based on the specific fatty acid chain length and reaction conditions.

| Acylcarnitine Ester | Synthesis Method | Purification Method | Typical Yield (%) | Purity (%) | Analytical Method | Reference |

| Palmitoylcarnitine | Acyl chloride | Column Chromatography | >90 (recovery) | >99 | LC-MS/MS | [6] |

| Octanoylcarnitine | Acyl chloride | Liquid-liquid partitioning | 91 (recovery) | >99 | LC-MS/MS | [6] |

| Various Acylcarnitines | Acyl chloride | Precipitation & Washing | 50-70 | Not specified | TLC | [5] |

| Myristyl myristoyloxy-4-trimethylammonium butyrate | Acyl chloride | Not specified | Not specified | Not specified | Not specified | [7] |

Analytical Characterization: LC-MS/MS

The identity and purity of the synthesized long-chain acylcarnitine esters are typically confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation and Derivatization: For improved ionization efficiency, especially for dicarboxylic species, acylcarnitines can be derivatized to their butyl esters.[3][8]

-

Extract acylcarnitines from the sample matrix (if necessary) using methanol.[3]

-

Dry the extract under vacuum.

-

Add 100 µL of n-butanol containing 5% v/v acetyl chloride.

-

Incubate at 60°C for 20 minutes.[3]

-

Evaporate to dryness and reconstitute in the initial mobile phase.[3]

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or similar reversed-phase column.[3]

-

Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[3]

-

Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[3]

-

Gradient: A typical gradient involves a linear decrease in mobile phase A from 100% to 5% over several minutes.[3]

-

Column Temperature: 50°C.[3]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Scan Mode: Precursor ion scan for m/z 85 is highly specific for detecting all acylcarnitines.[8] For quantification, Multiple Reaction Monitoring (MRM) is used, monitoring the transition from the precursor ion [M+H]⁺ to the product ion at m/z 85.[8]

The Role of Long-Chain Acylcarnitines in Fatty Acid Metabolism

Long-chain acylcarnitines are integral to the transport of fatty acids into the mitochondria for energy production through a process known as the carnitine shuttle. The key steps are illustrated in the signaling pathway diagram below.

This pathway highlights the critical role of carnitine palmitoyltransferase I (CPT I) in converting long-chain acyl-CoA to long-chain acylcarnitine, its transport across the mitochondrial inner membrane by carnitine-acylcarnitine translocase (CACT), and its conversion back to long-chain acyl-CoA by carnitine palmitoyltransferase II (CPT II) in the mitochondrial matrix, where it enters β-oxidation.[1]

References

- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

LC-MS/MS method for isomeric acylcarnitine separation

An LC-MS/MS method for the separation of isomeric acylcarnitines is crucial for the differential diagnosis of various inborn errors of metabolism. Standard flow-injection analysis-tandem mass spectrometry (FIA-MS/MS), commonly used in newborn screening, can quantify acylcarnitine groups by mass but cannot distinguish between isomers.[1][2] This limitation can lead to ambiguous or false-positive results, necessitating second-tier testing with chromatographic separation.[1][3]

For instance, the separation of butyrylcarnitine (C4) from isobutyrylcarnitine (C4) is essential to differentiate between short-chain acyl-CoA dehydrogenase (SCAD) deficiency and isobutyryl-CoA dehydrogenase (IBD) deficiency.[4][5] Similarly, distinguishing among C5-acylcarnitine isomers like isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine is critical for diagnosing isovaleric acidemia (IVA), 2-methylbutyryl-CoA dehydrogenase deficiency, or identifying interference from pivalate-conjugated antibiotics.[1][2]

This document outlines detailed protocols for the separation and quantification of isomeric acylcarnitines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), tailored for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The general workflow for the analysis of isomeric acylcarnitines involves several key stages, from sample collection to final data analysis. The choice between a direct analysis of underivatized compounds and a derivatization step to enhance sensitivity and chromatographic behavior is a critical decision point in the process.

Method 1: Rapid Underivatized Acylcarnitine Separation

This method focuses on a quick and simple sample preparation procedure without derivatization, suitable for high-throughput screening and differential diagnosis of key isomers.[5]

Experimental Protocol

1. Sample Preparation (Plasma) [5]

-

To 100 µL of plasma in a microcentrifuge tube, add labeled internal standards.

-

Add 300 µL of methanol for protein precipitation.

-

Vortex for 10 seconds.

-

Centrifuge for 10 minutes at 4000 rpm.

-

Transfer 100 µL of the supernatant to a new vial.

-

Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex for 10 seconds before injection.

2. LC-MS/MS Conditions [5]

-

LC System : UHPLC system

-

Column : Raptor ARC-18, 2.7 µm, 100 x 2.1 mm

-

Mobile Phase A : 0.1% Formic acid in water

-

Mobile Phase B : 0.1% Formic acid in acetonitrile

-

Gradient : A multi-step gradient is typically used. Start with a high aqueous phase, ramp up the organic phase to elute acylcarnitines, followed by a wash and re-equilibration.

-

Flow Rate : 0.5 mL/min

-

Column Temperature : 40 °C

-

Injection Volume : 5-10 µL

-

MS System : Triple quadrupole mass spectrometer

-

Ionization : Electrospray Ionization, Positive Mode (ESI+)

-

Acquisition Mode : Multiple Reaction Monitoring (MRM)

Method 2: Derivatized Acylcarnitine Separation for Enhanced Sensitivity

Derivatization, typically through butylation, converts acylcarnitines to their butyl esters. This process improves the chromatographic separation and significantly enhances the ionization efficiency and sensitivity for dicarboxylic acylcarnitines.[1][6][7]

Experimental Protocol

1. Sample Preparation (Dried Blood Spot - DBS) [1][8]

-

Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.

-

Add 100-200 µL of a methanolic solution containing deuterated internal standards to each well.

-

Incubate for 30 minutes at room temperature with shaking to extract the analytes.

-

Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen or warm air.

-

Add 60-100 µL of 3N butanolic HCl to each well for derivatization.

-

Seal the plate and incubate at 60-65 °C for 30 minutes.

-

Evaporate the butanolic HCl to dryness.

-

Reconstitute the residue in 100-200 µL of the initial mobile phase for injection.

2. LC-MS/MS Conditions [1][6][7]

-

LC System : UPLC system

-

Column : Acquity UPLC BEH C18, 1.7 µm, 1.0 x 100 mm[1] or Zorbax Eclipse XDB-C18, 3.5 µm, 150 x 3.0 mm[7]

-

Mobile Phase A : 0.1% Formic acid and 2.5 mM ammonium acetate in water (may contain an ion-pairing agent like 0.005% HFBA)[6][7]

-

Mobile Phase B : Acetonitrile with similar additives as A

-

Gradient : A typical run starts at high aqueous content (e.g., 90-100% A), linearly decreasing to a low aqueous content over several minutes to elute the butylated acylcarnitines. Total run time is often between 10-22 minutes.[1][6]

-

Flow Rate : 0.15-0.5 mL/min

-

MS System : Triple quadrupole mass spectrometer

-

Ionization : ESI+

-

Acquisition Mode : Scheduled MRM to maximize dwell times for low-abundance species.

Metabolic Origins of Key Isomeric Acylcarnitines

The presence of specific acylcarnitine isomers in biological fluids is directly linked to upstream metabolic pathways, primarily the catabolism of fatty acids and branched-chain amino acids. An enzymatic block in one of these pathways leads to the accumulation of a specific acyl-CoA intermediate, which is then conjugated to carnitine and exported from the mitochondria.

Data Presentation

Effective separation and quantification are paramount. The following tables summarize typical chromatographic conditions and mass spectrometric transitions used for key isomer groups.

Table 1: Comparison of Chromatographic Conditions

| Parameter | Method 1 (Underivatized)[5] | Method 2 (Derivatized)[1][6] |

| Analyte Form | Free Acylcarnitine | Butyl Ester |

| Column Chemistry | C18 (e.g., Raptor ARC-18) | C18 (e.g., UPLC BEH C18) |

| Run Time | ~9 minutes | 10 - 22 minutes |

| Sample Prep | Simple protein precipitation | Multi-step extraction & derivatization |

| Primary Advantage | Speed and simplicity | Enhanced sensitivity, especially for dicarboxylics |

Table 2: Example MRM Transitions for Key Isomeric Acylcarnitines

All acylcarnitines typically produce a common product ion at m/z 85, corresponding to the carnitine backbone fragment.[6][7] Specific transitions can be optimized for higher selectivity and sensitivity.

| Isomer Group | Analyte | Precursor Ion (m/z) (Underivatized)[5] | Precursor Ion (m/z) (Butylated)[1] | Product Ion (m/z) |

| C4-Acylcarnitines | Butyrylcarnitine | 232.1 | 288.2 | 85.1 |

| Isobutyrylcarnitine | 232.1 | 288.2 | 85.1 | |

| C5-Acylcarnitines | Valerylcarnitine | 246.1 | 302.2 | 85.1 |

| Isovalerylcarnitine | 246.1 | 302.2 | 85.1 | |

| 2-Methylbutyrylcarnitine | 246.1 | 302.2 | 85.1 | |

| Pivaloylcarnitine | 246.1 | 302.2 | 85.1 | |

| C5-DC-Acylcarnitines | Glutarylcarnitine | 276.1 | 388.3 | 85.1, 115.0* |

*Note: For butylated glutarylcarnitine (C5DC), the m/z 388 -> 115 transition can be more specific than the common m/z 85 transition and helps to distinguish it from isomers like 3-hydroxydecanoylcarnitine (C10-OH).[9][10]

Table 3: Representative Quantitative Performance Data (Derivatized Method)

The following data, adapted from Fiori et al., demonstrates the performance of a UPLC-MS/MS method for C4 and C5 isomers in plasma and dried blood spots.[1]

| Analyte | Matrix | Intra-day Precision (%) | Accuracy (%) |

| Butyrylcarnitine | Plasma | 1.4 - 14 | 88 - 114 |

| DBS | 1.4 - 14 | 88 - 114 | |

| Isobutyrylcarnitine | Plasma | 1.4 - 14 | 88 - 114 |

| DBS | 1.4 - 14 | 88 - 114 | |

| Isovalerylcarnitine | Plasma | 1.3 - 15 | 87 - 119 |

| DBS | 1.3 - 15 | 87 - 119 | |

| 2-Methylbutyrylcarnitine | Plasma | 1.3 - 15 | 87 - 119 |

| DBS | 1.3 - 15 | 87 - 119 |

Conclusion

The separation of isomeric acylcarnitines by LC-MS/MS is an indispensable tool in clinical and research settings for the accurate diagnosis and study of metabolic disorders. While rapid, underivatized methods offer high throughput, methods employing derivatization provide superior sensitivity for certain species, particularly dicarboxylic acylcarnitines.[5][6] The choice of method depends on the specific analytical requirements, desired turnaround time, and the isomeric species of interest. The protocols and data presented here provide a comprehensive guide for establishing robust and reliable methods for the chromatographic separation of these critical metabolic biomarkers.

References

- 1. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of Hexadecanedioic Acid Mono-L-carnitine using its Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid mono-L-carnitine is a dicarboxylic acylcarnitine that can serve as a biomarker for certain metabolic processes and disorders. Its quantification in biological matrices is crucial for understanding fatty acid metabolism, particularly the omega-oxidation pathway. Accurate and precise measurement of this analyte is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique. The use of a stable isotope-labeled internal standard, such as Hexadecanedioic Acid Mono-L-carnitine-d3 Ester, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.[1][2]

This document provides detailed application notes and protocols for the quantification of hexadecanedioic acid mono-L-carnitine in plasma samples using hexadecanedioic acid mono-L-carnitine-d3 ester as an internal standard.

Biological Significance: The Omega-Oxidation Pathway

Under normal physiological conditions, long-chain fatty acids are primarily metabolized through beta-oxidation within the mitochondria.[3] However, when beta-oxidation is impaired, or when there is an excess of fatty acids, an alternative pathway known as omega-oxidation becomes significant. This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of the fatty acid, leading to the formation of a dicarboxylic acid.[4] This dicarboxylic acid can then undergo further beta-oxidation in the peroxisomes.[3] The resulting dicarboxylic acyl-CoAs can be conjugated with carnitine to form dicarboxylic acylcarnitines, such as hexadecanedioic acid mono-L-carnitine, which can then be exported from the cell.[5] Elevated levels of dicarboxylic acylcarnitines in biological fluids can be indicative of metabolic disorders such as peroxisome biogenesis disorders or defects in mitochondrial fatty acid oxidation.[5][6]

Figure 1: Simplified pathway of hexadecanedioic acid mono-L-carnitine formation.

Experimental Protocol

This protocol outlines a method for the quantification of hexadecanedioic acid mono-L-carnitine in human plasma using LC-MS/MS and a deuterated internal standard.

Materials and Reagents

-

Hexadecanedioic acid mono-L-carnitine (Analyte standard)

-

Hexadecanedioic acid mono-L-carnitine-d3 ester (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (from a certified vendor)

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation

-

Aliquoting: To each well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control sample.

-

Addition of Internal Standard: Add 20 µL of the internal standard working solution (100 ng/mL) to all wells except for the blank samples. To the blank wells, add 20 µL of the 50:50 acetonitrile/water mixture.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each well.

-

Mixing and Incubation: Mix the plate on a shaker for 5 minutes and then incubate at 4°C for 20 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined by direct infusion of standards. Expected transitions: Analyte (Hexadecanedioic acid mono-L-carnitine): Precursor ion -> Product ion (e.g., m/z 85); IS (Hexadecanedioic acid mono-L-carnitine-d3): Precursor ion+3 -> Product ion (e.g., m/z 85) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The quantitative data should be summarized in a clear and structured format. Below are examples of tables for presenting calibration curve data and assay performance characteristics.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| Hexadecanedioic acid mono-L-carnitine | 1 - 1000 | Linear (1/x²) | >0.995 |

Table 2: Assay Performance Characteristics

| Parameter | Low QC (3 ng/mL) | Medium QC (300 ng/mL) | High QC (800 ng/mL) |

| Intra-day Precision (%CV, n=6) | <10% | <8% | <8% |

| Inter-day Precision (%CV, n=18) | <12% | <10% | <10% |

| Accuracy (%Bias) | ±15% | ±10% | ±10% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | - | - |

| Recovery | >85% | >85% | >85% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of hexadecanedioic acid mono-L-carnitine.

Figure 2: Experimental workflow for acylcarnitine quantification.

Conclusion

The described LC-MS/MS method, incorporating hexadecanedioic acid mono-L-carnitine-d3 ester as an internal standard, provides a robust and reliable approach for the quantification of hexadecanedioic acid mono-L-carnitine in plasma. This methodology is suitable for use in clinical research and drug development settings where the accurate measurement of dicarboxylic acylcarnitines is required to investigate fatty acid metabolism and related disorders. The use of a stable isotope-labeled internal standard is paramount for achieving the necessary precision and accuracy in complex biological matrices.

References

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

experimental protocols for studying fatty acid oxidation defects

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established and emerging experimental protocols for the investigation of mitochondrial fatty acid β-oxidation (FAO) defects. These protocols are designed to assist in the diagnosis, mechanistic understanding, and development of therapeutic interventions for this class of inherited metabolic disorders.

Introduction to Fatty Acid Oxidation Disorders

Mitochondrial fatty acid oxidation is a critical metabolic pathway that provides energy, particularly during periods of fasting or metabolic stress.[1][2] Genetic defects in any of the enzymes or transporters involved in this pathway can lead to a group of conditions known as fatty acid oxidation disorders (FAODs).[3][4] Clinically, FAODs present with a wide spectrum of symptoms, including hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and liver dysfunction.[5][6] The investigation of these disorders requires a multi-pronged approach, combining biochemical, cellular, and genetic analyses.

Biochemical Analysis of Acylcarnitines via Tandem Mass Spectrometry (MS/MS)

The analysis of acylcarnitine profiles in dried blood spots (DBS), plasma, or fibroblasts is the cornerstone of newborn screening and diagnosis for most FAODs.[7][8] Defects in FAO enzymes lead to the accumulation of specific acyl-CoA esters, which are then converted to acylcarnitines and can be detected by MS/MS.[2][8]

Data Presentation: Characteristic Acylcarnitine Profiles in Major FAODs

The following table summarizes the key acylcarnitine markers for common long-chain FAODs. Cutoff values can vary between laboratories.[7]

| Disorder | Defective Protein | Key Acylcarnitine Markers (Elevated) |

| VLCAD Deficiency | Very Long-Chain Acyl-CoA Dehydrogenase | C14:1, C14:2, C14, C12:1[9] |

| LCHAD/TFP Deficiency | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase / Trifunctional Protein | C16-OH, C18:1-OH, C18-OH[9] |

| CPT2 Deficiency | Carnitine Palmitoyltransferase II | C16, C18:1, C18[10] |

| CACT Deficiency | Carnitine-Acylcarnitine Translocase | C16, C18:1, C18 (Identical profile to CPT2)[9] |

VLCAD: Very Long-Chain Acyl-CoA Dehydrogenase; LCHAD: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase; TFP: Trifunctional Protein; CPT2: Carnitine Palmitoyltransferase II; CACT: Carnitine-Acylcarnitine Translocase. Acylcarnitine species are denoted by "C" followed by the number of carbons in the acyl chain and the number of double bonds.

Experimental Protocol: Acylcarnitine Profiling in Dried Blood Spots

This protocol provides a generalized method for acylcarnitine analysis.

1. Sample Preparation:

-

Punch a 3.2 mm disc from a dried blood spot card and place it into a well of a 96-well microtiter plate.[7]

-

Add an extraction solution (typically methanol-based) containing stable isotope-labeled internal standards for each target acylcarnitine.[7]

-

Seal the plate and agitate for approximately 30 minutes to ensure efficient extraction.[7]

-

Centrifuge the plate to pellet the filter paper.

-

Transfer the supernatant containing the extracted acylcarnitines to a new 96-well plate for analysis.[7]

2. Derivatization (Optional but common):

-

To improve chromatographic separation and ionization efficiency, acylcarnitines are often converted to their butyl esters. This is achieved by adding an acidic butanol reagent (e.g., 3N HCl in n-butanol) and incubating at an elevated temperature.

-

After incubation, the derivatization reagent is evaporated under a stream of nitrogen.

3. UPLC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into a UPLC system coupled to a tandem mass spectrometer.

-

The mass spectrometer is operated in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for each acylcarnitine butyl ester.

4. Data Analysis:

-

Quantify the concentration of each acylcarnitine by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.[7]

-

Report results in µmol/L and compare them to established reference ranges.

Cellular Respiration and Fatty Acid Oxidation Rate Assays

Directly measuring the rate of FAO in patient-derived cells (e.g., fibroblasts or lymphocytes) provides a functional assessment of the pathway.[5] This is crucial for confirming diagnoses, assessing disease severity, and evaluating the efficacy of potential therapeutics.

Method 1: Extracellular Flux Analysis (Seahorse XF Technology)

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time readout of mitochondrial respiration.[11] Specific FAO stress test kits allow for the precise measurement of a cell's ability to oxidize long-chain fatty acids like palmitate.[12][13]

Experimental Protocol: Seahorse XF Palmitate Oxidation Assay

1. Cell Preparation:

-

Seed fibroblasts or other adherent cells in a Seahorse XF cell culture microplate and incubate overnight.

-

One hour before the assay, wash the cells and replace the culture medium with pre-warmed XF Palmitate-BSA FAO Substrate Assay Medium.[12] The medium should contain L-carnitine and a low concentration of glucose to encourage reliance on FAO.[11][12]

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

2. Assay Execution:

-

Load the hydrated sensor cartridge with compounds for injection. A typical assay design includes:

-

Port A: Etomoxir (an inhibitor of CPT1) to determine the proportion of respiration dependent on exogenous long-chain FAO.[12]

-

Port B: Oligomycin (ATP synthase inhibitor).

-

Port C: FCCP (a mitochondrial uncoupler to measure maximal respiration).

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).[12]

-

-

Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.

3. Data Analysis:

-

The Seahorse software automatically calculates OCR over time.

-

Basal FAO Rate: The difference in OCR before and after the injection of Etomoxir.

-

Maximal FAO Rate / Spare Capacity: The difference in OCR after FCCP injection, with and without prior Etomoxir inhibition.

Data Presentation: Expected Seahorse XF Results

| Cell Type | Condition | Basal OCR (pmol/min) | OCR after Etomoxir (pmol/min) | FAO-dependent Respiration (%) |

| Control Fibroblasts | Untreated | 150 | 75 | 50% |

| VLCAD-deficient Fibroblasts | Untreated | 120 | 110 | 8% |

| Control Fibroblasts | Drug Candidate X | 155 | 60 | 61% |

Method 2: Radiolabeled Substrate Oxidation Assay

This classic method measures the catabolism of a radiolabeled fatty acid (e.g., [1-14C]Palmitate or [9,10-3H]Palmitate) to quantify the rate of FAO.[14][15] The principle is to measure the amount of radioactive product generated, which can be either ¹⁴CO₂ or ³H₂O.[14][16]

Experimental Protocol: [1-14C]Palmitate Oxidation Assay

1. Preparation of Reagents:

-

Prepare a [1-¹⁴C]Palmitic acid-BSA conjugate. This involves evaporating the organic solvent from the radiolabeled fatty acid and resuspending it in a warm, fatty acid-free BSA solution.[14]

2. Assay Procedure:

-

Plate cells (e.g., fibroblasts) in a multi-well plate and allow them to adhere.

-

Wash cells twice with warm PBS and add the reaction medium containing the [1-¹⁴C]Palmitate-BSA conjugate.[14]

-

For measuring ¹⁴CO₂ production, place a piece of filter paper soaked in NaOH in a center well or suspended above the reaction medium.

-

Seal the plate and incubate at 37°C for a defined period (e.g., 2-4 hours).

-

Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the medium.

-

Allow the plate to sit for at least one hour to ensure complete trapping of the released ¹⁴CO₂ by the NaOH-soaked filter paper.[14]

3. Quantification:

-

For ¹⁴CO₂: Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

For Acid-Soluble Metabolites (ASMs): Centrifuge the acidified medium to pellet proteins. Transfer a known volume of the supernatant (which contains ¹⁴C-labeled ASMs) to a scintillation vial.[14]

-

Measure the radioactivity using a scintillation counter.

-

Calculate the rate of palmitate oxidation, typically expressed as nmol of substrate oxidized per hour per mg of protein.

Integrated Diagnostic and Drug Discovery Workflow

The investigation of FAODs and the development of new therapies require an integrated approach, starting from initial screening and moving towards functional validation and preclinical testing.

This workflow highlights the progression from broad screening methods to highly specific functional assays. Patient-derived cell models established during the diagnostic phase serve as invaluable platforms for high-throughput screening of compound libraries, enabling the identification of novel therapeutic agents that can correct or bypass the specific enzymatic defect.

References

- 1. mdpi.com [mdpi.com]

- 2. Advances in the Understanding and Treatment of Mitochondrial Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. cocukmetabolizma.com [cocukmetabolizma.com]

- 6. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment - PMC [pmc.ncbi.nlm.nih.gov]